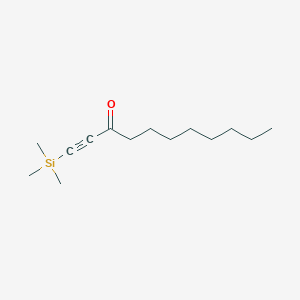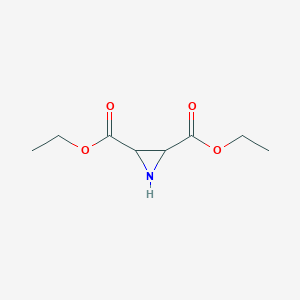
5-Chloro-2-fluorophenethyl alcohol
Descripción general
Descripción
5-Chloro-2-fluorophenethyl alcohol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluorophenethyl alcohol typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with a suitable reducing agent to yield the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method ensures higher yields and purity of the final product. The use of palladium or platinum catalysts is common in such processes.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-fluorophenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4, LiAlH4, catalytic hydrogenation with Pd or Pt.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: 5-Chloro-2-fluorobenzaldehyde, 5-Chloro-2-fluorobenzoic acid.
Reduction: 2-(5-Chloro-2-fluoro-phenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2-fluorophenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-fluorophenethyl alcohol involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ethanol group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chloro-2-fluoro-phenyl)acetic acid
- 2-(5-Chloro-2-fluoro-phenyl)ethane
- 2-(5-Chloro-2-fluoro-phenyl)methanol
Uniqueness
5-Chloro-2-fluorophenethyl alcohol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly alter its chemical and physical properties compared to similar compounds
Propiedades
Fórmula molecular |
C8H8ClFO |
|---|---|
Peso molecular |
174.60 g/mol |
Nombre IUPAC |
2-(5-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |
Clave InChI |
RJMZFHCIPUEWEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CCO)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-cyano-3-[3-(methyloxy)phenyl]-2-butenoate](/img/structure/B8663763.png)




![Methyl (2E)-{[(2,4-dimethoxyphenyl)methyl]imino}acetate](/img/structure/B8663783.png)
![methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate](/img/structure/B8663803.png)



![Tert-butyl 10-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8663836.png)

